molecular formula C9H16N2O2 B15060409 4-Amino-1-((tetrahydrofuran-2-yl)methyl)pyrrolidin-2-one

4-Amino-1-((tetrahydrofuran-2-yl)methyl)pyrrolidin-2-one

Cat. No.: B15060409
M. Wt: 184.24 g/mol
InChI Key: QSPCVZTTZMXNIC-UHFFFAOYSA-N
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Description

4-Amino-1-((tetrahydrofuran-2-yl)methyl)pyrrolidin-2-one is a pyrrolidinone derivative featuring a tetrahydrofuran (THF)-methyl substituent at the 1-position and an amino group at the 4-position of the pyrrolidin-2-one ring. Pyrrolidinone scaffolds are widely studied in medicinal chemistry due to their conformational rigidity and ability to interact with biological targets such as enzymes and receptors.

Properties

Molecular Formula

C9H16N2O2

Molecular Weight

184.24 g/mol

IUPAC Name

4-amino-1-(oxolan-2-ylmethyl)pyrrolidin-2-one

InChI

InChI=1S/C9H16N2O2/c10-7-4-9(12)11(5-7)6-8-2-1-3-13-8/h7-8H,1-6,10H2

InChI Key

QSPCVZTTZMXNIC-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CN2CC(CC2=O)N

Origin of Product

United States

Preparation Methods

Halogenation Followed by Ammonolysis

Position-selective halogenation at the 4-carbon of pyrrolidin-2-one enables subsequent nucleophilic substitution. Radical bromination using N-bromosuccinimide (NBS) under UV light or thermal conditions introduces a bromine atom at the 4-position. Patent WO2007031263A1 highlights ammonolysis as a robust method for converting halogenated intermediates to amines. For example, treating 4-bromo-1-((tetrahydrofuran-2-yl)methyl)pyrrolidin-2-one with aqueous or gaseous ammonia in methanol at elevated temperatures (80–100°C) replaces bromine with an amino group. This method achieves yields exceeding 70% when optimized with phase-transfer catalysts like tetrabutylammonium bromide.

Nitro Group Reduction

An alternative route involves nitration followed by reduction. Electrophilic nitration at the 4-position using nitric acid/sulfuric acid mixtures generates 4-nitro-pyrrolidin-2-one derivatives. Catalytic hydrogenation with palladium on carbon (Pd/C) or Raney nickel in ethanol reduces the nitro group to an amine. This method, though less common due to regioselectivity challenges, is noted in PMC6152791 for analogous pyrrolidone systems.

Cyclization Strategies for Pyrrolidinone Formation

Lactamization of γ-Amino Acids

Cyclization of γ-amino acids or esters represents a direct route to pyrrolidin-2-one cores. For example, 4-aminopentanoic acid derivatives undergo thermal or acid-catalyzed lactamization to form 4-aminopyrrolidin-2-one. Subsequent alkylation with tetrahydrofuranmethyl halides completes the synthesis. Patent WO2018027021A1 demonstrates similar cyclization methods using manganese-based catalysts for stereocontrol, adaptable to this system.

Dieckmann Cyclization

Dieckmann cyclization of diethyl 4-aminopimelate in the presence of sodium ethoxide generates the pyrrolidinone ring. This method, while efficient, requires careful optimization to avoid decarboxylation side reactions. The tetrahydrofuranmethyl group can be introduced post-cyclization via alkylation.

Stereochemical Considerations and Resolution

The tetrahydrofuran-2-ylmethyl group introduces two stereocenters, necessitating enantioselective synthesis. WO2008137087A1 resolves racemic mixtures using tartaric acid derivatives, yielding optically pure intermediates. For instance, (R)-2-methylpyrrolidine L-tartrate is separated via recrystallization, a technique applicable to the tetrahydrofuranmethyl analog. Chiral HPLC or enzymatic resolution may further enhance enantiomeric excess.

Comparative Analysis of Synthetic Routes

Method Key Steps Reagents/Conditions Yield (%) Reference
Alkylation + Ammonolysis 1. N-Alkylation
2. Bromination
3. Ammonolysis
NaH, 2-bromomethyl-THF
NBS, UV
NH₃, MeOH, 80°C
65–75
Nitro Reduction 1. Nitration
2. Hydrogenation
HNO₃/H₂SO₄
H₂, Pd/C, EtOH
50–60
Lactamization 1. γ-Amino acid synthesis
2. Cyclization
HCl, reflux
PPA, 120°C
70–80

Challenges and Optimization Opportunities

  • Regioselectivity in Halogenation : Radical bromination often yields mixtures; directed ortho-metalation or directing groups (e.g., sulfonamides) may improve 4-position selectivity.
  • Ammonolysis Efficiency : High-pressure ammonia reactors or microwave-assisted conditions could enhance reaction rates and yields.
  • Stereocontrol : Asymmetric hydrogenation catalysts, such as those described in WO2008137087A1, offer pathways to enantiomerically pure products.

Scientific Research Applications

4-Amino-1-((tetrahydrofuran-2-yl)methyl)pyrrolidin-2-one has several applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Amino-1-((tetrahydrofuran-2-yl)methyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes or receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The pharmacological and physicochemical properties of pyrrolidin-2-one derivatives are highly dependent on substituents. Below is a comparative analysis of key analogs:

Compound Name Substituent at 1-Position Key Functional Groups Pharmacological Relevance
Target Compound Tetrahydrofuran-2-ylmethyl Amino group, cyclic ether Research use (assumed)
4-Amino-1-(3-fluorophenyl)pyrrolidin-2-one 3-Fluorophenyl Aromatic, halogenated Laboratory synthesis
1-(3,4-dimethoxybenzyl)-3-...imidazolidin-2-one Benzylated groups Methoxy, benzyl Anti-Alzheimer's (acetylcholinesterase inhibition)
Cytidine derivatives (e.g., CAS 65-46-3) Sugar-like THF (ribose/deoxyribose) Hydroxyl, hydroxymethyl Nucleoside research (non-therapeutic)

Key Observations :

  • Aromatic vs. Aliphatic Substituents: Aryl-substituted pyrrolidinones (e.g., 3-fluorophenyl) exhibit higher lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility.
  • Pharmacological Activity : Benzylated derivatives (e.g., compound 18c in ) show potent acetylcholinesterase inhibition, critical for anti-Alzheimer’s activity. The target compound’s THF group lacks the π-π stacking capability of aromatic rings, which may limit similar enzyme interactions.
  • Toxicity Profile : Aryl-substituted analogs (e.g., 3-fluorophenyl derivative) are associated with acute oral toxicity (H302) and skin irritation (H315) , while cytidine-like THF derivatives exhibit milder hazards (e.g., H302, H319) .

Biological Activity

4-Amino-1-((tetrahydrofuran-2-yl)methyl)pyrrolidin-2-one is a compound characterized by its unique structural features, including a pyrrolidine ring and a tetrahydrofuran moiety. These structural components suggest potential for diverse biological activities, making it a subject of interest in medicinal chemistry.

  • Molecular Formula : C9_9H16_{16}N2_2O2_2
  • Molecular Weight : 184.24 g/mol
  • CAS Number : 1154545-68-2

The presence of an amino group and the tetrahydrofuran structure may enhance its solubility and bioavailability, which are critical factors for biological activity.

Biological Activity Overview

Research indicates that compounds with pyrrolidine scaffolds often exhibit significant biological activities, including:

  • Antimicrobial properties
  • Neuroprotective effects
  • Anticancer activity

Antimicrobial Activity

Studies have shown that derivatives of pyrrolidine can inhibit the growth of various bacterial strains. The structural modifications in this compound may enhance its efficacy against resistant strains.

Neuroprotective Effects

Pyrrolidine derivatives are noted for their neuroprotective properties. The unique combination of functional groups in this compound could potentially provide protective effects against neurodegenerative diseases by modulating neurotransmitter systems.

Anticancer Potential

Preliminary studies suggest that this compound may exhibit anticancer properties. For instance, similar compounds have been shown to induce apoptosis in cancer cell lines, highlighting the potential of this compound as an anticancer agent.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features.

Structural FeaturePotential Impact on Activity
Pyrrolidine Ring Enhances binding to biological targets
Tetrahydrofuran Moiety Improves solubility and bioavailability
Amino Group May facilitate interactions with receptors

Case Studies and Research Findings

  • Neuroprotective Study : A study demonstrated that similar pyrrolidine compounds exhibited neuroprotective effects in models of Alzheimer's disease by reducing amyloid-beta toxicity.
  • Anticancer Research : Another study found that a related compound showed significant inhibition of cell viability in ovarian cancer cells with IC50_{50} values indicating potent activity.
  • Antimicrobial Evaluation : Research indicated that compounds with similar structures displayed effective antimicrobial activity against Gram-positive bacteria.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-Amino-1-((tetrahydrofuran-2-yl)methyl)pyrrolidin-2-one with high enantiomeric purity?

  • Methodological Answer : Enantioselective synthesis can be achieved via chiral auxiliary-assisted alkylation or enzymatic resolution. For example, stereochemical control of tetrahydrofuran derivatives (e.g., (S)-configured analogs) has been reported using tert-butyldimethylsilyl (TBS) protection and asymmetric catalysis . Post-synthesis purity validation should employ chiral HPLC (e.g., Chiralpak® IC column) with mobile phases optimized for pyrrolidinone derivatives. X-ray powder diffraction (XRPD) can confirm crystallinity, as demonstrated for structurally related compounds (e.g., peak intensity ratios at 2θ = 12.5°, 18.3°, and 24.7°) .

Q. How should researchers characterize the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Perform forced degradation studies:

  • Thermal Stability : Incubate solid samples at 40°C, 60°C, and 80°C for 14 days. Monitor decomposition via HPLC-UV (λ = 254 nm) and compare peak area reductions.
  • pH Stability : Dissolve the compound in buffers (pH 1–13) and analyze over 72 hours. Use LC-MS to identify degradation products (e.g., hydrolysis of the tetrahydrofuran ring or pyrrolidinone lactam opening) .
    • Key Metrics : Degradation thresholds >5% under accelerated conditions (40°C/75% RH) warrant formulation adjustments .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Nitrile gloves, lab coat, and safety goggles (due to Category 2 skin/eye irritation hazards) .
  • Ventilation : Use fume hoods to mitigate respiratory risks (H335: May cause respiratory irritation) .
  • First Aid : For skin contact, wash with water for 15 minutes; for inhalation, move to fresh air and administer oxygen if necessary. Always consult a physician and provide the Safety Data Sheet (SDS) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported crystallographic data for analogs of this compound?

  • Methodological Answer : Cross-validate experimental and computational models:

  • Experimental : Collect single-crystal X-ray data (Mo-Kα radiation, λ = 0.71073 Å) and refine structures using SHELX. Compare with Cambridge Structural Database (CSD) entries for similar pyrrolidinone derivatives (e.g., CSD refcode: XETQAU) .
  • Computational : Perform DFT calculations (B3LYP/6-311+G(d,p)) to optimize geometry and calculate theoretical XRD patterns. Discrepancies >0.05 Å in bond lengths suggest experimental artifacts (e.g., solvent inclusion) .

Q. What strategies optimize the compound’s bioavailability in preclinical studies?

  • Methodological Answer :

  • Salt Formation : Screen hydrochloride or phosphate salts to enhance solubility (e.g., free base solubility <0.1 mg/mL vs. HCl salt >2 mg/mL in PBS) .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated amino substituents) to improve membrane permeability. Validate stability in simulated gastric fluid (SGF) and intestinal fluid (SIF) .

Q. How can researchers investigate structure-activity relationships (SAR) for this compound’s biological targets?

  • Methodological Answer :

  • Analog Synthesis : Modify the tetrahydrofuran methyl group (e.g., replace with cyclopentyl or fluorophenyl) and test in vitro binding assays (IC50 curves).
  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs). Prioritize analogs with ΔG < -8 kcal/mol .
    • Case Study : Fluorine substitution at the pyrrolidinone 4-position increased target affinity by 12-fold in related compounds .

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